molecular formula C20H24N2O7S B6960858 Ethyl 3-[[3-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate

Ethyl 3-[[3-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate

Cat. No.: B6960858
M. Wt: 436.5 g/mol
InChI Key: RDHIAPYJCLXPMM-UHFFFAOYSA-N
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Description

Ethyl 3-[[3-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with ethylamino, oxoethoxy, sulfamoyl, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[[3-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Ethylamino Intermediate: The initial step involves the reaction of ethylamine with an appropriate precursor to form the ethylamino intermediate.

    Introduction of the Oxoethoxy Group: The ethylamino intermediate is then reacted with an oxoethoxy-containing reagent under controlled conditions to introduce the oxoethoxy group.

    Sulfamoylation: The resulting compound undergoes sulfamoylation, where a sulfamoyl group is introduced using a sulfamoyl chloride reagent.

    Methoxylation: Finally, the compound is methoxylated using a methoxy-containing reagent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity. Large-scale synthesis may also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[3-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

Ethyl 3-[[3-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may be used in biochemical studies to investigate the interactions between small molecules and biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[[3-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-[[3-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate can be compared with other similar compounds, such as:

    Sulfonamides: Compounds containing a sulfonamide group, which are known for their antibacterial properties.

    Benzoates: Compounds with a benzoate core, used in various chemical and pharmaceutical applications.

    Amino Esters: Compounds containing amino and ester functional groups, which are important in organic synthesis and drug design.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for diverse scientific research applications.

Properties

IUPAC Name

ethyl 3-[[3-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7S/c1-4-21-19(23)13-29-16-8-6-7-15(12-16)22-30(25,26)18-11-14(20(24)28-5-2)9-10-17(18)27-3/h6-12,22H,4-5,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHIAPYJCLXPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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